Acalabrutinib

描述

Acalabrutinib is a medication used to treat mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) in adults who have received at least one previous treatment for their cancer . It is a Bruton tyrosine kinase inhibitor .

Synthesis Analysis

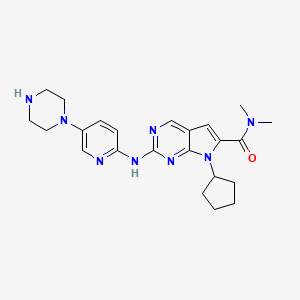

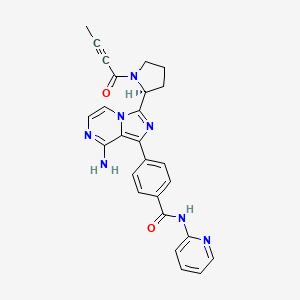

Acalabrutinib is a second-generation, highly selective, potent, covalent Bruton tyrosine kinase (BTK) inhibitor . It exhibits minimal off-target activity in in vitro assays, providing the potential to improve tolerability over the first-in-class BTK inhibitor, ibrutinib .Molecular Structure Analysis

The overall shape of the acalabrutinib molecule bound to the BTK active site is similar to that of bound ibrutinib, tirabrutinib, and zanubrutinib despite differences in the chemical structures .Chemical Reactions Analysis

After administration of a single 100 mg radiolabelled acalabrutinib dose in healthy subjects, 84% of the dose was recovered in the feces and 12% of the dose was recovered in the urine .Physical And Chemical Properties Analysis

Acalabrutinib has a molecular formula of C26H23N7O2 and a molecular weight of 465.51 .科学研究应用

Combination Therapy for CLL

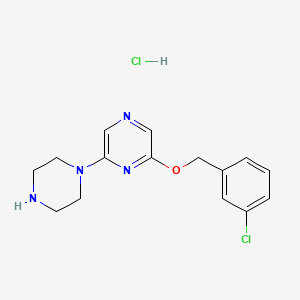

Acalabrutinib has been combined with other drugs like a PI3Kdelta inhibitor (ACP-319) and venetoclax in preclinical models and patient samples to demonstrate synergistic effects, leading to greater reduction in tumor proliferation and increased apoptosis compared to monotherapy .

Meta-Analysis of Efficacy and Adverse Effects

Studies have conducted meta-analyses to investigate the efficacy, outcomes, and hematologic adverse effects of Acalabrutinib in the treatment of relapsed/refractory Chronic Lymphocytic Leukemia (CLL) .

Pharmacokinetic Studies

Clinical pharmacology reviews, including bioequivalence studies, Proton Pump Inhibitor (PPI) effect studies, and food effect studies using Acalabrutinib tablets have been performed to understand its pharmacokinetics .

Real-World Effectiveness and Safety

Real-world evidence studies aim to describe the time to next treatment (TTNT), overall survival (OS), and cardiovascular and bleeding events in patients receiving Acalabrutinib for the treatment of CLL/Small Lymphocytic Lymphoma (SLL) .

Treatment of Mantle Cell Lymphoma

Acalabrutinib is approved by the FDA for the treatment of relapsed/refractory (R/R) mantle cell lymphoma (MCL) and has been studied for its pharmacokinetics, safety, and efficacy in Chinese populations .

Comparative Effectiveness Studies

Comparative effectiveness research has been conducted to compare Acalabrutinib with other Bruton Tyrosine Kinase inhibitors (BTKi) like Ibrutinib in the treatment of CLL/SLL, assessing survival benefits and standards of care .

作用机制

Target of Action

Acalabrutinib is a highly selective, potent, covalent inhibitor of Bruton’s Tyrosine Kinase (BTK) . BTK is an essential part of the B-cell receptor signaling pathway, required for the survival and proliferation of normal and malignant B cells . It is a validated target for the treatment of B-cell malignancies .

Mode of Action

Upon oral administration, acalabrutinib binds to and irreversibly inhibits the activity of BTK . This prevents the proliferation, trafficking, chemotaxis, and adhesion of B cells . It was rationally designed to be more potent and selective than ibrutinib, theoretically expected to demonstrate fewer adverse effects owing to minimized bystander effects on targets other than BTK .

Biochemical Pathways

Acalabrutinib’s action leads to an inhibition of the growth of malignant B cells that overexpress BTK . It affects the B-cell receptor signaling pathway proteins and other downstream survival proteins . The on-target pharmacodynamic profile of acalabrutinib in CLL lymphocytes was comparable to ibrutinib in measures of acalabrutinib-mediated changes in CCL3/CCL4 chemokine production, migration assays, and changes in B-cell receptor signaling pathway proteins .

Pharmacokinetics

Acalabrutinib has rapid absorption and a short pharmacokinetic half-life . It is taken every 12 hours . Acalabrutinib’s mean apparent oral clearance (CL/F) is observed to be 159 L/hr with similar pharmacokinetics between patients and healthy subjects, based on population pharmacokinetic analysis . In August 2022, the FDA approved a new tablet formulation of Calquence, enabling the co-administration of this drug with proton pump inhibitors (PPIs).

Result of Action

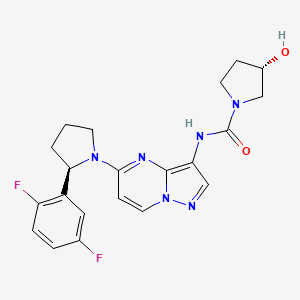

Acalabrutinib has shown remarkable efficacy in the treatment of various B-cell malignancies. It has been approved for the treatment of relapsed/refractory mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) in the US in 2017 and 2019, respectively . Recent phase 3 data showed that acalabrutinib improved progression-free survival (PFS) compared with rituximab plus idelalisib or rituximab plus bendamustine in patients with relapsed/refractory CLL .

安全和危害

Acalabrutinib may cause a brain infection that can lead to disability or death . It may also cause serious side effects such as unusual bleeding, heart rhythm disorders, low blood cell counts, and signs of infection . Cardiotoxic adverse events have been observed in nearly 3% of patients treated with acalabrutinib .

未来方向

属性

IUPAC Name |

4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDENQIQQYWYTPO-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026209 | |

| Record name | Acalabrutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water at pH values below 3 but is practically insoluble in water at pH values above 6 | |

| Record name | Acalabrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Mantle Cell Lymphoma (MCL) is a rare yet aggressive type of B-cell non-Hodgkin lymphoma (NHL) with poor prognosis. Subsequently, relapse is common in MCL patients and ultimately represents disease progression. Lymphoma occurs when immune system lymphocytes grow and multiply uncontrollably. Such cancerous lymphocytes may travel to many parts of the body, including the lymph nodes, spleen, bone marrow, blood, and other organs where they can multiply and form a mass(es) called a tumor. One of the main kinds of lymphocytes that can develop into cancerous lymphomas are the body's own B-lymphocytes (B-cells). Bruton Tyrosine Kinase (BTK) is a signalling molecule of the B-cell antigen receptor and cytokine receptor pathways. Such BTK signaling causes the activation of pathways necessary for B-cell proliferation, trafficking, chemotaxis, and adhesion. Acalabrutinib is a small molecule inhibitor of BTK. Both acalabrutinib and its active metabolite, ACP-5862, act to form a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to inhibition of BTK enzymatic activity. As a result, acalabrutinib inhibits BTK-mediated activation of downstream signaling proteins CD86 and CD69, which ultimately inhibits malignant B-cell proliferation and survival Whereas ibrutinib is typically recognized as the first-in-class BTK inhibitor, acalabrutinib is considered a second generation BTK inhibitor primarily because it demonstrates highter selectivity and inhibition of the targeted activity of BTK while having a much greater IC50 or otherwise virtually no inhibition on the kinase activities of ITK, EGFR, ERBB2, ERBB4, JAK3, BLK, FGR, FYN, HCK, LCK, LYN, SRC, and YES1. In effect, acalabrutinib was rationally designed to be more potent and selective than ibrutinib, all the while demonstrating fewer adverse effects - in theory - because of the drug's minimized off target effects. | |

| Record name | Acalabrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

1420477-60-6 | |

| Record name | 4-[8-Amino-3-[(2S)-1-(1-oxo-2-butyn-1-yl)-2-pyrrolidinyl]imidazo[1,5-a]pyrazin-1-yl]-N-2-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420477-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acalabrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420477606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acalabrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acalabrutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACALABRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I42748ELQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)

![(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B560062.png)